2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one
Overview
Description
“2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one” is a compound that has been studied for its potential effects on cell proliferation . It is a close structural analog of 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), which is known to block mTOR kinase activity and inhibit phosphatidylinositol 3-kinase (PI3K) .
Scientific Research Applications
Anticancer Properties
- Cytotoxicity and Anticancer Potential : 4H-1-Benzopyran-4-ones, such as 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, are studied for their potential as anticancer drugs. A particular derivative, 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one, showed high tumor specificity, comparable to melphalan, and demonstrated cytostatic growth inhibition without inducing apoptosis. This compound was found to be less cytotoxic to human oral keratinocytes compared to doxorubicin, indicating potential for safer cancer treatment options (Shi et al., 2018).
Cardiovascular Applications
- Antiplatelet Activity : Another research on 2-aminochromones derivatives, including 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, revealed their potential in inhibiting ADP-induced platelet aggregation. Specific derivatives within this class were effective in preventing platelet-dependent thrombus formation in dogs, suggesting potential applications in cardiovascular diseases (Morris et al., 1993).
Neuropharmacology
- Dopamine Autoreceptor Agonists : A study on [(arylpiperazinyl)alkoxy]-4H-1-benzopyran-4-ones, including derivatives of 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, found that these compounds can function as dopamine autoreceptor agonists. This characteristic suggests their potential use as antipsychotic agents, especially considering their selective activity on dopamine receptors (Jaén et al., 1991).
Antimicrobial and Anticonvulsant Activities
- Anticonvulsant and Antimicrobial Potentials : Derivatives of 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Certain compounds demonstrated significant activity in maximal electroshock and subcutaneous Metrazol tests, indicating their potential as anticonvulsant drugs. Moreover, some derivatives showed notable activity against various bacteria and fungi (Aytemir et al., 2004).
Molecular Structure Analysis
- Structural Analysis : Detailed molecular structure analyses of compounds similar to 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one, such as certain benzopyran derivatives, have been conducted. These studies provide insights into the molecular conformations and interactions that are crucial for understanding their pharmacological activities (Zhou et al., 2006)
properties
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGMBNBKCDCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165632 | |
Record name | LY 303511 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one | |
CAS RN |
154447-38-8 | |
Record name | LY 303511 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 303511 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.